molecular formula C12H14N2OS B1470149 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol CAS No. 1421509-45-6

1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol

Cat. No. B1470149
M. Wt: 234.32 g/mol
InChI Key: XGNSQUFSFJXBLS-UHFFFAOYSA-N
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Description

“1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol”, also known as DMBO-3, is a chemical compound with a complex structure. It has a molecular weight of 234.32 g/mol . The IUPAC name for this compound is 1-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-azetidinol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N2OS/c1-7-3-4-8(2)11-10(7)13-12(16-11)14-5-9(15)6-14/h3-4,9,15H,5-6H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Thiazole Derivatives in Medicinal Chemistry

Thiazole, a five-membered heterocyclic compound, and its derivatives have been extensively studied for their diverse pharmacological properties. Thiazole-based compounds are known for acting as antioxidants, analgesics, anti-inflammatories, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drugs with lesser side effects. These compounds are primarily investigated for their potential in medicinal chemistry due to their beneficial therapeutic effects and selectivity for multi-signaling pathway targets, which, however, may also increase the risk of side effects (Leoni, Locatelli, Morigi, & Rambaldi, 2014).

Azolylthioacetic Acids Synthesis and Biological Activity

Azolylthioacetic acids, including thiazole derivatives, have been synthesized through various methods and evaluated for their broad biological activities. These compounds exhibit significant antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. The diverse biological effects of azolylthioacetic acids make the search for new bioactive compounds in this class promising (Chornous, Palamar, Grozav, & Vovk, 2016).

Anticancer Activities of Natural Compounds

The study of African medicinal spices and vegetables, some of which contain thiazole derivatives, highlights their potential in tackling malignant diseases. These natural compounds are explored for their cytotoxic effects against cancer cells, indicating a viable path for discovering new anticancer agents with thiazole structures (Kuete, Karaosmanoğlu, & Sivas, 2017).

Phosphorylated Azole Derivatives

Research on phosphorylated 1,3-azoles, including thiazoles, has revealed their potential in exhibiting various biological activities such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, among others. These findings open up new avenues for developing thiazole-based compounds with therapeutic applications (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Cardiovascular Activity of Indole Derivatives

Indole derivatives incorporating thiazole moieties have been explored for their cardiovascular activity. These studies demonstrate the potential for thiazole-containing compounds in modulating cardiovascular functions, highlighting their therapeutic potential in cardiovascular disease treatment (Singh, Aggarwal, & Singh, 2014).

properties

IUPAC Name

1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-7-3-4-8(2)11-10(7)13-12(16-11)14-5-9(15)6-14/h3-4,9,15H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNSQUFSFJXBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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